Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
methyl 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)8-11-7(12-13-8)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12,13) |
InChI Key |
ZDFLSOZDSHRMMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine-2-Carbohydrazide with Methyl Oxalate
A widely adopted route involves the cyclocondensation of pyridine-2-carbohydrazide with methyl oxalate. This method, adapted from Syrovaya et al. (2016) , begins with the esterification of pyridine-2-carboxylic acid (1) to form methyl pyridine-2-carboxylate (2) using methanol under acidic conditions. Hydrazinolysis of 2 with hydrazine hydrate yields pyridine-2-carbohydrazide (3), which reacts with carbon disulfide in an alkaline medium to form potassium dithiocarbazinate (4). Subsequent cyclization with hydrazine generates 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol (5), which undergoes alkylation with methyl chloroacetate to introduce the carboxylate group .
Key Reaction Parameters
-
Cyclization : Reflux in ethanol with KOH for 4–6 hours, yielding 85–90% .
-
Alkylation : Conducted at 70–90°C to prevent side reactions .
Oxalyl Chloride Monoester and Thiosemicarbazide Route
A patent by CN103145632B outlines an alternative pathway using oxalyl chloride monoester and thiosemicarbazide. The process begins with the condensation of thiosemicarbazide (II) and oxalyl chloride monoester (III) in the presence of a base, forming oxalic acid monoester monoamidothiourea (IV). Cyclization in alkaline conditions produces 5-mercapto-triazole-3-carboxylic acid (V), which is desulfurized using hydrogen peroxide in acetic acid to yield 1H-1,2,4-triazole-3-carboxylic acid (VI). Final esterification with methanol under acidic conditions delivers the target compound .
Advantages Over Traditional Methods
Optimization Insights
-
Cyclization Temperature : 70–90°C; deviations reduce yields by 15–20% .
-
Desulfurization : 30% H₂O₂ in a 2:1 molar ratio to intermediate V .
Direct Esterification of Triazole-5-Carboxylic Acid
The sodium salt of 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 2378503-27-4) serves as a key intermediate. Acidification with HCl followed by esterification with methanol in the presence of H₂SO₄ or DCC yields the methyl ester. This route benefits from the commercial availability of the sodium salt, simplifying large-scale synthesis .
Reaction Conditions
Comparative Analysis of Methodologies
| Method | Yield | Safety | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85–90% | Moderate | High | Moderate |
| Oxalyl Chloride Route | 75–80% | High | Moderate | High |
| Direct Esterification | 78–82% | High | Low | High |
Mechanistic Insights and Spectral Validation
-
Cyclocondensation : Infrared (IR) spectra of intermediate 5 show C=S stretches at 1282 cm⁻¹, confirming thione tautomer dominance .
-
Desulfurization : ¹H NMR of VI lacks thiol protons, verifying complete sulfur removal .
-
Esterification : Methyl ester protons appear as singlets at δ 3.83–4.23 ppm in ¹H NMR .
Industrial and Environmental Considerations
The oxalyl chloride route is favored industrially due to its avoidance of hazardous intermediates. Conversely, the cyclocondensation method offers higher yields but requires stringent temperature control. Recent advancements in flow chemistry could enhance the scalability of both approaches.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical intermediate for further functionalization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, H₂O, reflux, 6 hrs | 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylic acid | 85% | |
| 10% HCl, MeOH, 60°C, 4 hrs | Same as above | 78% |
This reactivity aligns with studies on analogous triazole esters, where hydrolysis facilitates biological activity modulation .
Nucleophilic Substitution at the Ester Group
The methyl ester participates in nucleophilic acyl substitution, enabling the synthesis of amides and thioesters.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g), EtOH, 25°C, 24 hrs | 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5-carboxamide | 62% | ||
| Benzylamine, DCM, RT, 12 hrs | N-Benzylamide derivative | 70% |
The reaction with amines proceeds via a classical aminolysis mechanism, as observed in structurally related 1,2,4-triazole esters.
Coordination Chemistry and Metal Complex Formation
The nitrogen-rich triazole and pyridine rings enable coordination with transition metals, forming bioactive complexes.
These complexes exhibit enhanced stability and catalytic/biological activity compared to the parent ligand .
Functionalization of the Triazole Ring
| Reagent | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 hrs | C4-nitration | 4-Nitro-3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate | 45% | |
| Br₂, FeBr₃, DCM, RT, 6 hrs | No reaction observed | – | – |
Nitration occurs exclusively at the C4 position due to electron-withdrawing effects of the pyridinyl group, as confirmed by X-ray crystallography in related compounds .
Reduction and Oxidation Reactions
The methyl ester group resists common reduction/oxidation agents, but the triazole ring can undergo redox transformations:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄, MeOH, RT, 12 hrs | No reduction observed | – | – | |
| KMnO₄, H₂O, 100°C, 3 hrs | Triazole ring oxidation | Decomposition products | – |
Key Structural Insights from Crystallography
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies indicate that it demonstrates moderate to high antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, suggesting a mechanism that may involve the modulation of cell cycle regulators .
Protein Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific protein kinases involved in cancer progression. This inhibition is crucial as it can lead to the development of targeted therapies for cancer treatment .
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various triazole derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against resistant strains of bacteria, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Research
In another study focusing on anti-inflammatory agents, this compound was tested for its ability to reduce inflammation in animal models. The results demonstrated a significant reduction in inflammatory markers, suggesting its potential use in treating chronic inflammatory conditions .
Case Study 3: Cancer Cell Line Studies
Research conducted on the anticancer properties of this compound revealed that it effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This study emphasizes the need for further exploration into its use as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ester Group Variations
- Ethyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate
This analog replaces the methyl ester with an ethyl group. Key differences include:- Physical Properties : Melting point (164–166°C) and molecular weight (218.21 g/mol) .
- Synthesis : Prepared via cyclization of hydrazides and thioamides, yielding 82% under optimized conditions .
- Applications : Similar intermediates in medicinal chemistry, though the ethyl group may enhance lipophilicity compared to the methyl variant .
Core Structure Variations
- Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5)
Lacks the pyridin-2-yl substituent, simplifying the structure.
Substituted Aryl Derivatives
- Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1406499-29-3)
The methoxy group improves solubility but may reduce membrane permeability compared to pyridinyl substituents . - Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS 1342987-44-3) Bromine and furan introduce steric bulk and alter electronic properties, impacting reactivity in further functionalization .
Biological Activity
Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1785759-17-2) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological assays, and potential therapeutic applications.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 160.18 g/mol
- Structure : The compound features a triazole ring substituted with a pyridine moiety and a carboxylate group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with triazole precursors. The synthesis pathway may include various steps such as cyclization and esterification to achieve the final product.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In studies involving similar triazole derivatives:
- Compounds demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria.
- Specific tests indicated that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives is notable. In vitro studies have assessed their impact on cytokine release in human peripheral blood mononuclear cells (PBMCs):
- Compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- The most effective compounds in related studies showed a reduction in TNF-α production by approximately 44–60% at optimal concentrations .
Anticancer Activity
The anticancer properties of triazole derivatives have gained attention due to their potential to inhibit tumor cell proliferation:
- This compound has been suggested to possess antiproliferative effects against various cancer cell lines.
- Studies indicate that certain analogs exhibit cytotoxic effects on leukemia cell lines, suggesting a mechanism that may involve interference with nucleic acid synthesis or cell cycle regulation .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic protocols for Methyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate, and what yields can researchers expect?
The compound can be synthesized via two primary routes:
- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives and DMF-DMA, followed by hydrolysis and esterification. Yields depend on precursor purity and reaction time .
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Using azido-pyrazole intermediates and methyl propiolate. For example, a similar ethyl ester analog achieved 82% yield under optimized conditions (50°C, 0.2 equiv CuSO₄, sodium ascorbate) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR : Pyridyl protons appear at δH ~8.77 ppm (d, J = 7.6 Hz) and δH ~7.47 ppm (t, J = 6.0 Hz). Triazole protons are typically downfield due to conjugation .
- LC-MS : The molecular ion [M+H]⁺ is expected at m/z ~218 (adjust for methyl vs. ethyl ester derivatives). Validate purity via retention time consistency .
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values (e.g., C: ~55%, N: ~25%) .
Q. What safety precautions are essential when handling this compound?
- Storage : Keep in airtight containers at 2–8°C, away from heat and ignition sources .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this triazole-carboxylate?
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands (TBTA) to enhance regioselectivity in CuAAC reactions .
- Solvent Systems : Use THF/water (1:1) for improved solubility of azide intermediates .
- Workup Strategies : Employ dry-load purification on silica gel with gradient elution (cyclohexane to ethyl acetate) to minimize product loss .
Q. How can structural contradictions (e.g., tautomerism, polymorphism) be resolved during crystallographic analysis?
- High-Resolution Data : Collect diffraction data at ≤0.8 Å resolution using synchrotron sources.
- SHELXL Refinement : Use restraints for disordered atoms and validate hydrogen bonding networks (e.g., N–H···O interactions) to stabilize specific tautomers .
- Complementary Techniques : Pair XRD with solid-state NMR to confirm tautomeric forms in the crystal lattice .
Q. What mechanistic insights are critical for improving the selectivity of triazole ring formation?
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., azide formation vs. cycloaddition).
- DFT Calculations : Model transition states to predict regioselectivity in cycloaddition reactions. For example, pyridyl substituents may direct triazole formation via steric or electronic effects .
- Isotopic Labeling : Use ¹⁵N-labeled azides to trace nitrogen incorporation into the triazole ring .
Methodological Notes
- Spectral Validation : Always compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to confirm assignments .
- Crystallography Workflow : Process data with SHELX suite (SHELXD for solution, SHELXL for refinement) and visualize hydrogen bonds using Mercury .
- Yield Optimization : Design a factorial experiment (e.g., varying temperature, catalyst load, and solvent ratios) and analyze via ANOVA to identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
